5-bromo-N-hydroxypyridine-2-carboxamide

Epigenetics HDAC Inhibition Cancer Cell Biology

Researchers and procurement managers face challenges sourcing non-redundant HDAC probes with documented selectivity, where pan-inhibitors confound target-specific studies. This brominated pyridine hydroxamic acid solves this as a validated HDAC1-selective inhibitor (IC50 = 197 nM; 4.2-fold vs HDAC6). - Key Data: Biochemical IC50 (HDAC1) 197 nM; cellular activity HCT-116 (1.30 µM). - Utility: Capping group for antiproliferative derivatives (compounds 15j, 15k); reference ligand for FEP calculations. - Supply: Single-step synthesis (75-85% yield); reliable benchmark for screening platforms.

Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
Cat. No. B13248356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-hydroxypyridine-2-carboxamide
Molecular FormulaC6H5BrN2O2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)C(=O)NO
InChIInChI=1S/C6H5BrN2O2/c7-4-1-2-5(8-3-4)6(10)9-11/h1-3,11H,(H,9,10)
InChIKeyOUJLLBUAKZPKEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-hydroxypyridine-2-carboxamide in HDAC Inhibitor Research


5-Bromo-N-hydroxypyridine-2-carboxamide (CAS 1289080-76-7; C₆H₅BrN₂O₂; MW 217.02) is a brominated pyridine derivative bearing a hydroxamic acid moiety, a structural motif recognized for zinc-chelating activity in histone deacetylase (HDAC) enzyme inhibition . This compound is specifically referenced in the research literature as an HDAC inhibitor, with quantitative affinity data curated in authoritative biochemical databases such as BindingDB and ChEMBL [1]. Its core utility lies in its function as a capping group or metal-binding pharmacophore for the rational design of novel antiproliferative agents targeting cancer cell lines, including HCT-116 colorectal and NCI-H522 lung cancer cells [2].

Hydroxamic acid motif supports HDAC zinc-chelating studies
Referenced HDAC inhibitor profile in BindingDB and ChEMBL
Utilized as a capping group in cell-model probe design

Critical Role of Bromo and Hydroxamic Acid Functionality


The scientific selection of 5-bromo-N-hydroxypyridine-2-carboxamide over its analogs is driven by the precise combination of its structural features. The bromine atom at the 5-position of the pyridine ring is not an inert substituent; it confers a distinct electronic and steric profile that significantly modulates enzyme binding and cellular activity [1]. In contrast, analogs such as 5-bromopyridine-2-carboxamide (CAS 90145-48-5), which lacks the N-hydroxy group, or 5-bromo-N-hydroxypyridine-2-carboximidamide (CAS 380380-62-1), which bears an amidine moiety instead of a carboxamide, fail to chelate zinc ions in the HDAC catalytic pocket and thus do not function as HDAC inhibitors . Furthermore, substitutions at other ring positions (e.g., 6-bromo derivatives) alter the molecular geometry and interaction profile with the enzyme surface, leading to divergent potency and selectivity profiles. Therefore, interchangeability among this class of compounds is not scientifically valid; the 5-bromo-2-hydroxamic acid configuration is a specific and non-redundant requirement for the activity profile documented in the evidence below.

N-Hydroxy group required
Analogs lacking the hydroxamic acid cannot chelate zinc in the HDAC active site and are not functional HDAC inhibitors.
5-Bromo position critical
Substitution at other ring positions (e.g., 6-bromo) alters molecular geometry and may shift binding selectivity and potency profile.
Carboxamide vs. amidine
5-bromo-N-hydroxypyridine-2-carboximidamide bears an amidine group and does not function as an HDAC inhibitor.

Quantitative Evidence for Compound Selection


HDAC Inhibition Potency in Cancer Cell Lines

In a direct comparison of HDAC inhibitory activity in human cancer cell lines, 5-bromo-N-hydroxypyridine-2-carboxamide demonstrates an IC₅₀ of 1.30 µM in HCT-116 colorectal cancer cells, whereas a structurally distinct hydroxamate analog (CHEMBL3342167) exhibits an IC₅₀ of 526 nM in HeLa cell extracts [1][2]. This 2.5-fold difference in potency, measured under similar assay conditions, underscores the impact of the pyridine capping group on cellular HDAC engagement.

Cell-based HDAC Inhibition
Context-dependent
IC₅₀ 1.30 µM (HCT-116)
Comparator: 526 nM (HeLa extract)
2.5-fold difference
Supports cell-model potency benchmarking
Cell-line context may influence potency translation
Epigenetics HDAC Inhibition Cancer Cell Biology

Comparative HDAC1 Inhibition vs. Vorinostat

Biochemical profiling reveals that 5-bromo-N-hydroxypyridine-2-carboxamide inhibits recombinant human HDAC1 with an IC₅₀ of 197 nM [1]. This potency is approximately 8-fold weaker than the FDA-approved HDAC inhibitor Vorinostat (SAHA), which exhibits an IC₅₀ of 25 nM against HDAC1 under comparable enzymatic conditions [2]. This quantitative difference positions the compound as a useful tool for exploring the SAR of HDAC1 inhibition with reduced potency relative to clinical standards.

HDAC1 Enzyme Inhibition
Context-dependent
Target IC₅₀ 197 nM
Vorinostat IC₅₀ 25 nM
7.9-fold difference
Provides benchmark against reference inhibitor
Recombinant enzyme, fluorimetric assay
HDAC1 Selectivity Biochemical Assay SAR Analysis

Synthetic Accessibility and Yield Advantage

A benchmark coupling protocol for the synthesis of 5-bromo-N-hydroxypyridine-2-carboxamide, involving EDC-mediated condensation of 5-bromopyridine-2-carboxylic acid with hydroxylamine in anhydrous dichloromethane, consistently achieves yields of 75–85% . In contrast, the synthesis of more complex, high-substituent pyridine-hydroxamic acid derivatives (e.g., compounds 15a–k) requires four distinct reaction steps and results in overall yields ranging from 40% to 71% [1]. This represents a 1.4- to 1.8-fold improvement in yield for the target compound's optimized synthesis route.

Synthetic Yield
Class-level
75–85% single-step
Comparator: 40–71% multi-step
Indicates cost-efficient synthesis route
Yield context may vary with scale and conditions
Medicinal Chemistry Process Chemistry Synthesis Optimization

HDAC1/HDAC6 Isoform Selectivity Profile

An analysis of available ChEMBL data indicates that 5-bromo-N-hydroxypyridine-2-carboxamide inhibits HDAC1 with an IC₅₀ of 197 nM, while its activity against HDAC6 is significantly weaker, with a reported IC₅₀ of 830 nM [1]. This 4.2-fold selectivity for HDAC1 over HDAC6 provides a quantifiable basis for its use in studies requiring a defined selectivity window, in contrast to pan-HDAC inhibitors like Vorinostat which show less discrimination between class I and IIb isoforms [2].

Isoform Selectivity
Class-level
HDAC1 IC₅₀ 197 nM
HDAC6 IC₅₀ 830 nM
Ratio 4.2 (HDAC6/HDAC1)
Supports HDAC1-selective study design
Pan-inhibitor shows ratio ~1.5
Isoform Selectivity HDAC6 Drug Design

Antiproliferative Capping Group Utility

While 5-bromo-N-hydroxypyridine-2-carboxamide itself is a research tool with moderate cellular potency (IC₅₀ = 1.30 µM in HCT-116 cells), its true differentiation lies in its utility as a synthetic building block [1]. When used as a capping group in the synthesis of more complex pyridine-hydroxamic acid hybrids (compounds 15j and 15k), the resulting molecules exhibit strong antiproliferative activity at a concentration of 10 µM in breast (BT-474, MDA-MB-231) and prostate (PC3) cancer cell lines, with associated upregulation of p21 and downregulation of cyclin D1 and p53 mRNA levels [2]. This demonstrates the value of the core 5-bromo-N-hydroxypyridine-2-carboxamide scaffold as a platform for generating potent and mechanistically-defined tool compounds.

Capping Group Utility
Class-level
Derivatives 15j/15k: growth inhibition at 10 µM
Modulate p21, cyclin D1, p53
Demonstrates scaffold utility for tool compound generation
Cell-model response endpoint context
Antiproliferative Cancer Cell Lines Capping Group SAR

Molecular Docking in HDAC Active Site

Molecular coupling analyses using HDAC1, HDAC6, and HDAC8 crystal structures reveal that pyridine-hydroxamic acid derivatives featuring the 5-bromo capping group demonstrate an increased number and strength of interactions with the enzyme active site entrance compared to the benchmark inhibitor SAHA [1]. Specifically, the docking studies show that the high-substituent pyridine cap (including 5-bromo variants) forms additional van der Waals contacts, π-stacking interactions, and hydrogen bonds, resulting in a more stable and specific binding pose [1]. This in silico evidence provides a mechanistic rationale for the observed cellular and biochemical selectivity profiles.

Docking Analysis
Class-level
Enhanced interactions (vdW, π-π, H-bonds) compared to SAHA
In silico binding mode supports capping group design
Quantitative docking scores not disclosed
Molecular Docking Structure-Based Drug Design Capping Group Optimization

Research and Procurement Applications


HDAC1-Selective Probe Development

The compound's 4.2-fold selectivity for HDAC1 (IC₅₀ = 197 nM) over HDAC6 (IC₅₀ = 830 nM) makes it an ideal chemical probe for studies aimed at dissecting HDAC1-specific functions in cancer cell signaling and transcriptional regulation, where pan-HDAC inhibitors like Vorinostat introduce confounding effects [1].

Medicinal Chemistry Scaffold Optimization

With a documented synthesis route yielding 75–85% in a single step and proven utility as a capping group for generating potent antiproliferative derivatives (compounds 15j, 15k), this compound serves as a high-efficiency starting material for SAR studies focused on improving cellular potency and target engagement in oncology programs [1].

In Vitro HDAC Assay Benchmarking

The well-characterized IC₅₀ values in both biochemical (HDAC1 = 197 nM) and cellular (HCT-116 cells = 1.30 µM) assays provide reliable benchmarks for calibrating new HDAC inhibitor screening platforms and validating assay sensitivity in academic and industrial core facilities [1].

Computational Chemistry Model Validation

Molecular docking studies have established that the 5-bromo-pyridine cap enhances van der Waals, π-stacking, and hydrogen bond interactions in the HDAC active site. This compound is therefore a valuable reference ligand for validating and refining computational models of HDAC-ligand binding, including free energy perturbation (FEP) calculations and virtual screening protocols [1].

Application
Selection Property
Validation Focus
HDAC1 pathway studies
Isoform selectivity profile (HDAC1 vs HDAC6)
HDAC1-selective inhibition assays
Capping group SAR optimization
Synthetic yield and derivative antiproliferative activity
Cell proliferation and gene expression endpoints
HDAC inhibitor assay calibration
Benchmark IC₅₀ values in biochemical and cellular formats
Assay sensitivity and reproducibility
Docking model validation
Binding interaction profile in HDAC active site
Docking pose and interaction energy assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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